3-Chloro-5-(difluoromethoxy)pyridin-2-amine
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Overview
Description
3-Chloro-5-(difluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C₆H₅ClF₂N₂O and a molecular weight of 194.57 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties, which make it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(difluoromethoxy)pyridin-2-amine typically involves the reaction of 3-chloro-5-hydroxypyridine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the difluoromethoxy group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(difluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives of the compound .
Scientific Research Applications
3-Chloro-5-(difluoromethoxy)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(difluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar in structure but with a trifluoromethyl group instead of a difluoromethoxy group.
5-Chloro-3-(difluoromethoxy)pyridin-2-amine: A positional isomer with the same functional groups but different positions on the pyridine ring.
Uniqueness
3-Chloro-5-(difluoromethoxy)pyridin-2-amine is unique due to the presence of both chlorine and difluoromethoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Biological Activity
3-Chloro-5-(difluoromethoxy)pyridin-2-amine is a fluorinated pyridine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique difluoromethoxy functional group, shows promise in various therapeutic applications, including as an enzyme inhibitor and in the development of pharmaceuticals.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group is believed to enhance the compound’s binding affinity and selectivity for these targets, influencing various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes. For example, it has been studied as an inhibitor of S-Adenosylmethionine decarboxylase (AdoMetDC) , which plays a crucial role in the polyamine synthesis pathway in Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Inhibition of this enzyme can disrupt the growth of the parasite, making this compound a potential lead in anti-parasitic drug development .
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against SARS-CoV-2. In studies involving protease inhibition assays, it demonstrated significant activity against viral proteases, suggesting potential use as an antiviral agent .
Study 1: Inhibition of AdoMetDC
In a high-throughput screening campaign, several pyridine derivatives were tested for their ability to inhibit AdoMetDC. The results indicated that this compound had a half-maximal inhibitory concentration (IC50) of approximately 30 μM, demonstrating moderate potency against the target enzyme. This study highlighted the compound's selectivity for the parasite's enzyme over human counterparts, which is crucial for reducing side effects in therapeutic applications .
Study 2: Antiviral Screening Against SARS-CoV-2
In a recent investigation into potential treatments for COVID-19, this compound was screened alongside other compounds for its ability to inhibit SARS-CoV-2 proteases. The findings revealed that it effectively reduced viral replication in vitro, supporting further exploration as a candidate for oral antiviral therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the pyridine ring and substituents significantly affect biological activity. The presence of halogens and electron-withdrawing groups like difluoromethoxy enhances both binding affinity and selectivity towards biological targets.
Compound | Target Enzyme | IC50 (μM) | Biological Activity |
---|---|---|---|
This compound | AdoMetDC | 30 | Moderate inhibition |
Other Pyridine Derivatives | Various | Varies | Variable activity |
Properties
Molecular Formula |
C6H5ClF2N2O |
---|---|
Molecular Weight |
194.56 g/mol |
IUPAC Name |
3-chloro-5-(difluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H5ClF2N2O/c7-4-1-3(12-6(8)9)2-11-5(4)10/h1-2,6H,(H2,10,11) |
InChI Key |
PELNDVUBTLKQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)OC(F)F |
Origin of Product |
United States |
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